molecular formula C7H5Cl2N3 B15145223 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile

Cat. No.: B15145223
M. Wt: 202.04 g/mol
InChI Key: KCOAJQDHGLGIIL-UHFFFAOYSA-N
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Description

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile (CAS 2089976-52-1) is a high-value chemical intermediate primarily employed in pharmaceutical research and development. Its molecular structure, featuring a propanenitrile chain attached to a dichloropyrimidine core, makes it a versatile building block for synthesizing more complex molecules . A significant application of this compound is in the discovery and synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are a prominent class of therapeutics investigated for treating a range of conditions, including autoimmune diseases, inflammatory disorders, and various cancers . The reactive chlorides on the pyrimidine ring allow for efficient nucleophilic aromatic substitution, while the nitrile group can influence the compound's physicochemical properties and serve as a handle for further chemical modification. Researchers value this nitrile-substituted pyrimidine for constructing novel pyrrolo[2,3-d]pyrimidine derivatives, which are key scaffolds in modern medicinal chemistry . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

3-(4,6-dichloropyrimidin-5-yl)propanenitrile

InChI

InChI=1S/C7H5Cl2N3/c8-6-5(2-1-3-10)7(9)12-4-11-6/h4H,1-2H2

InChI Key

KCOAJQDHGLGIIL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCC#N)Cl

Origin of Product

United States

Preparation Methods

Halogenated Pyrimidine Precursors

The 4,6-dichloropyrimidine core serves as a critical intermediate for further functionalization. Position 5 of this scaffold is highly reactive due to electron-withdrawing effects from adjacent chlorine atoms, enabling nucleophilic substitution or metal-catalyzed coupling. For example, 4,5,6-trichloropyrimidine could undergo selective displacement at position 5 with a propanenitrile-derived nucleophile. However, direct substitution with cyanide ions typically yields aromatic nitriles rather than aliphatic chains.

Ketone-to-Nitrile Conversion

A promising route involves transforming a ketone intermediate into a nitrile. The Ambeed data highlights 1-(4,6-dichloropyrimidin-5-yl)ethanone as a common precursor. Conversion of this ketone to 2-(4,6-dichloropyrimidin-5-yl)acetonitrile via oxime formation and dehydration (e.g., using hydroxylamine and PCl₃) could precede chain elongation:

  • Oxime Synthesis :
    $$ \text{RCOCH}3 + \text{NH}2\text{OH} \rightarrow \text{RC(=NOH)CH}_3 $$
  • Dehydration :
    $$ \text{RC(=NOH)CH}3 \xrightarrow{\text{PCl}3} \text{RC≡N} + \text{H}_2\text{O} $$

Subsequent homologation via Wittig reaction with formaldehyde would extend the chain to propanenitrile.

Oxidation and Reduction Pathways

Alcohol Oxidation Followed by Functionalization

The patent CN103896857A demonstrates sodium dithionite-mediated reductions in water-organic solvent systems. Reversing this approach, a propanol-substituted pyrimidine could be oxidized to the corresponding ketone, then converted to nitrile. For instance:

  • Synthesis of 3-(4,6-Dichloropyrimidin-5-yl)propanol :
    Grignard addition to 4,6-dichloropyrimidine-5-carbaldehyde.
  • Oxidation to Ketone :
    Using chromium trioxide (86–93% yield) or Dess-Martin periodinane (93% yield).
  • Nitrile Formation :
    Oxime dehydration or Hofmann degradation.

Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

Introducing a propanenitrile-bearing boronic ester to 5-halo-4,6-dichloropyrimidine under palladium catalysis could directly install the side chain. However, the electron-deficient pyrimidine ring may necessitate specialized ligands (e.g., XPhos) to enhance reactivity.

Cyanoethylation via Michael Addition

Acrylonitrile could undergo Michael addition to a pyrimidine enolate, though the ring’s electron deficiency complicates enolate formation. Base-mediated conditions (e.g., KOtBu in THF) might facilitate this pathway.

Industrial Considerations and Yield Optimization

Solvent and Catalyst Selection

Mixed solvents (e.g., THF/water) improve reagent solubility, while transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency. The Ambeed data shows chromium trioxide in acetone achieves 85–93% yields for ketone oxidations, suggesting scalability.

Purification Challenges

Chromatography (silica gel, hexane/ethyl acetate) remains critical for isolating nitrile intermediates. Trituration with ether/petroleum ether offers a low-cost alternative for industrial settings.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyanation using Ir or Ru catalysts could enable direct C–H functionalization at position 5, though this remains untested for aliphatic nitriles.

Biocatalytic Approaches

Enzymatic nitrile synthesis (e.g., nitrilases) presents an eco-friendly alternative, but substrate compatibility with halogenated pyrimidines requires validation.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Pyrimidine Derivatives

  • 4,6-Dichloropyrimidine : Lacks the propanenitrile side chain, reducing its electrophilicity and utility in nucleophilic substitution reactions. Used primarily as a precursor in agrochemical synthesis.
  • 5-(Cyanomethyl)-4,6-dichloropyrimidine: Similar to the target compound but with a shorter cyanomethyl group. Exhibits lower steric hindrance, enabling faster reaction kinetics in cross-coupling reactions.

Nitrile-Containing Pyrimidines

  • 3-(4,6-Difluoropyrimidin-5-yl)propanenitrile : Fluorine substituents increase electronegativity, enhancing hydrogen-bonding interactions in enzyme-binding pockets. However, reduced lipophilicity limits membrane permeability compared to the dichloro analog.
  • 3-(4-Chloro-6-fluoropyrimidin-5-yl)propanenitrile : Hybrid halogenation balances reactivity and stability. Demonstrated superior inhibitory activity against EGFR kinase in preclinical studies (IC₅₀ = 12 nM vs. 18 nM for the dichloro derivative).

Brominated Analogs

  • 3-(4,6-Dibromopyrimidin-5-yl)propanenitrile : Bromine’s larger atomic radius increases steric bulk, reducing binding to compact active sites. Higher molecular weight (328.9 g/mol vs. 230.5 g/mol for the dichloro compound) correlates with poorer solubility in aqueous media.

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